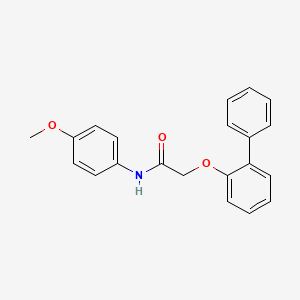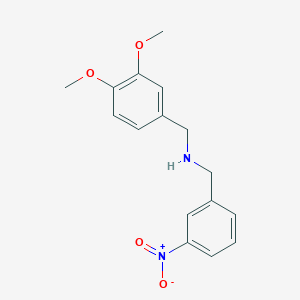
2-(2-biphenylyloxy)-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-biphenylyloxy)-N-(4-methoxyphenyl)acetamide, also known as BPPA, is a synthetic compound that has been extensively studied for its potential use in scientific research. This molecule has a unique structure that makes it a valuable tool for investigating various biological processes. In
Aplicaciones Científicas De Investigación
2-(2-biphenylyloxy)-N-(4-methoxyphenyl)acetamide has been used in a variety of scientific research applications, including the study of ion channels, synaptic transmission, and neuroprotection. It has been shown to modulate the activity of voltage-gated sodium channels, which are critical for the generation and propagation of action potentials in neurons. This compound has also been used to investigate the role of glutamate receptors in synaptic transmission and plasticity. Additionally, this compound has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Mecanismo De Acción
The mechanism of action of 2-(2-biphenylyloxy)-N-(4-methoxyphenyl)acetamide is not fully understood, but it is thought to act by modulating the activity of ion channels and receptors in the nervous system. Specifically, this compound has been shown to inhibit the activity of voltage-gated sodium channels and enhance the activity of N-methyl-D-aspartate (NMDA) receptors. These effects may contribute to the neuroprotective properties of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in the nervous system. It has been shown to increase the release of neurotransmitters such as glutamate and acetylcholine, which are important for synaptic transmission. This compound has also been shown to increase cerebral blood flow and oxygen delivery to the brain, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(2-biphenylyloxy)-N-(4-methoxyphenyl)acetamide is its unique structure, which makes it a valuable tool for investigating various biological processes. It is also highly stable and pure, which makes it easy to work with in the lab. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the experimental results.
Direcciones Futuras
There are many potential future directions for research on 2-(2-biphenylyloxy)-N-(4-methoxyphenyl)acetamide. One area of interest is the development of new drugs based on the structure of this compound that may have improved neuroprotective properties. Another area of interest is the investigation of the role of this compound in other biological processes, such as inflammation and oxidative stress. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and its effects on ion channels and receptors in the nervous system.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use in scientific research. Its unique structure and properties make it a valuable tool for investigating various biological processes, particularly in the nervous system. While its mechanism of action is not fully understood, this compound has been shown to have neuroprotective effects and may have potential therapeutic applications in the future.
Métodos De Síntesis
2-(2-biphenylyloxy)-N-(4-methoxyphenyl)acetamide can be synthesized using a multi-step process that involves the reaction of 4-methoxybenzoyl chloride with 2-biphenylyl magnesium bromide, followed by a reaction with acetic anhydride. This process yields a white crystalline powder that is highly pure and stable.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-2-(2-phenylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-24-18-13-11-17(12-14-18)22-21(23)15-25-20-10-6-5-9-19(20)16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVQUISCLQUJAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[1-isopropyl-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5809470.png)

![methyl 2-[(3-ethoxybenzoyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B5809472.png)
![N-1,3-benzodioxol-5-yl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5809478.png)

![N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5809487.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5809500.png)

![N-[2-(cycloheptylamino)-2-oxoethyl]-2-thiophenecarboxamide](/img/structure/B5809519.png)
